Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- is a chemical compound with a complex structure that includes a methanone group attached to a 4-nitrophenyl group and a 1H-pyrrol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- typically involves the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol . The compound can also be synthesized through other methods involving the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The specific methods and conditions used can vary depending on the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- undergoes various types of chemical reactions, including:
Oxidation: This compound can also undergo oxidation reactions under specific conditions.
Substitution: Substitution reactions involving the nitro group are also possible.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions , and various oxidizing agents for oxidation reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions include 4-aminophenol from the reduction of 4-nitrophenol , and other substituted products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying catalytic reduction reactions.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the compound interacts with reducing agents to form 4-aminophenol . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- include:
4-Nitrophenol: A phenolic compound with a nitro group at the opposite position of the hydroxyl group on the benzene ring.
(4-Nitrophenyl)(piperazino)methanone: Another compound with a similar nitrophenyl group.
Uniqueness
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- is unique due to its specific structure, which includes both a methanone group and a 1H-pyrrol-3-yl group
Properties
CAS No. |
137025-12-8 |
---|---|
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
(4-nitrophenyl)-(1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C11H8N2O3/c14-11(9-5-6-12-7-9)8-1-3-10(4-2-8)13(15)16/h1-7,12H |
InChI Key |
GPAQJHPQBICXGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.